molecular formula C17H14ClNO4 B11772233 N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B11772233
M. Wt: 331.7 g/mol
InChI Key: NXRINTMIXLJKDS-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzodioxin-acetamide derivatives, characterized by a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a 4-chlorobenzoyl group at position 7 and an acetamide moiety at position 4. Its structural framework is frequently exploited in medicinal chemistry for modulating biological targets, including kinases and lysosomal enzymes, due to the electron-rich aromatic system and hydrogen-bonding capabilities of the acetamide group .

Properties

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

InChI

InChI=1S/C17H14ClNO4/c1-10(20)19-14-9-16-15(22-6-7-23-16)8-13(14)17(21)11-2-4-12(18)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,19,20)

InChI Key

NXRINTMIXLJKDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Cl)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In proteomics research to study protein interactions and functions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the benzodioxin core or the acyl/acetamide groups. Below is a comparative analysis:

Compound Name Substituent at Position 7 Substituent at Position 6 Biological Activity Key Reference
Target Compound : N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide 4-Chlorobenzoyl Acetamide Potential kinase/CDK9 inhibition (inferred from analogs)
N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide 4-Bromobenzoyl Acetamide Similar to target compound; bromine may enhance lipophilicity
4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide 4-Chlorobenzoyl (directly linked, no acetamide) Unspecified activity; simpler structure with reduced hydrogen-bonding capacity
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole-thioacetamide Designed for enzyme inhibition (e.g., carbonic anhydrase)
N-(7-Acetyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide Acetyl Acetamide Potential metabolic instability due to acetyl group

Physicochemical and Functional Differences

  • Halogen Effects: Bromine substitution (as in the 4-bromo analog) increases molecular weight (Br: ~80 Da vs.
  • Acetamide vs. Benzamide: The acetamide group in the target compound provides a hydrogen-bond donor/acceptor pair absent in the benzamide analog (CAS 1261990-42-4), which may influence target engagement .
  • Triazole-Thioacetamide Hybrids : Incorporation of triazole-thioether moieties (e.g., compound 618427-26-2) introduces additional hydrogen-bonding and π-π stacking interactions, enhancing selectivity for enzymes like 1,2,4-triazole-dependent targets .

Biological Activity

Molecular Characteristics

  • Chemical Formula : C16H14ClN3O3
  • Molecular Weight : 345.75 g/mol
  • CAS Number : 297757-46-1

Structure

The compound features a 4-chlorobenzoyl moiety attached to a dihydrobenzo[d][1,4]dioxin core, with an acetamide functional group. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds similar to N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies :
    • Hep3B Cell Line : Research indicates that related compounds can reduce the secretion of α-fetoprotein (α-FP), a marker associated with liver cancer. For example, one derivative reduced α-FP levels from 2519.17 ng/ml in untreated cells to 1625.8 ng/ml after treatment .
    • Cell Cycle Arrest : The compound induced G2-M phase arrest, similar to the effects observed with doxorubicin, a well-known chemotherapeutic agent .
  • Mechanism of Action :
    • The anticancer activity is attributed to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. Flow cytometry analyses demonstrated significant changes in cell cycle dynamics upon treatment with these derivatives .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells.

  • DPPH Assay : Compounds related to this compound exhibited moderate antioxidant activity when evaluated using the DPPH radical scavenging method. The IC50 values were compared to Trolox, a standard antioxidant .

Summary of Biological Findings

Activity TypeCell Line/AssayEffect ObservedReference
AnticancerHep3BReduced α-FP levels from 2519.17 ng/ml to 1625.8 ng/ml
Cell Cycle ArrestHep3BInduced G2-M phase arrest
AntioxidantDPPH AssayModerate antioxidant activity (IC50 values compared)

Case Study 1: Synthesis and Evaluation

A study synthesized various benzodioxole derivatives and evaluated their biological activities. Among these, compounds structurally similar to this compound were found to exhibit potent anticancer properties against Hep3B cells .

Case Study 2: Mechanistic Insights

Further investigation into the mechanisms revealed that these compounds could activate apoptotic pathways and inhibit proliferation through cell cycle modulation. This was evidenced by flow cytometry results showing significant alterations in cell cycle phases post-treatment .

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